N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13-20(21(25-29-13)18-5-3-4-6-19(18)23)22(28)24-17-8-7-15-9-10-26(14(2)27)12-16(15)11-17/h3-8,11H,9-10,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUACIJNVSIFHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Starting Materials :
Functionalization :
Synthesis of the 3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxylic Acid
The oxazole ring is constructed via cyclization reactions, followed by functionalization with a 2-chlorophenyl group.
Key Steps:
Oxazole Formation :
Introduction of the 2-Chlorophenyl Group :
Carboxylic Acid Activation :
Amide Bond Formation
The final step couples the tetrahydroisoquinoline and oxazole-carboxylic acid moieties via amide bond formation.
Key Steps:
Coupling Reagents :
Reaction Protocol :
- The activated oxazole-4-carboxylic acid (1.2 equiv) is added to a solution of the tetrahydroisoquinoline amine (1.0 equiv) in DMF.
- The mixture is stirred at room temperature for 12–24 hours.
Purification :
Characterization and Analytical Data
Physical Properties:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₁ClN₃O₃ | High-resolution MS |
| Molecular Weight | 422.88 g/mol | Calculated |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, aromatic), 4.12 (t, 2H, CH₂), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 162.4 (oxazole C), 138.5–115.3 (aromatic carbons).
Industrial-Scale Optimization
For large-scale production, modifications are implemented to enhance efficiency:
- Continuous Flow Chemistry : Reduces reaction time from 24 hours to 2–3 hours.
- Catalyst Recycling : Palladium catalysts are recovered via filtration, lowering costs.
- Green Solvents : Ethanol/water mixtures replace DMF to minimize environmental impact.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Pathways: Interference with cellular pathways such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- The 2-chlorophenyl group may enhance binding to hydrophobic pockets in kinases or neurotransmitter receptors.
- Analog (CAS 478045-96-4): The oxadiazolidinone’s rigidity could improve metabolic stability, making it suitable for oral administration. The 4-chlorophenyl group might favor interactions with aromatic residues in enzyme active sites.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a tetrahydroisoquinoline core and various substituents, suggests diverse interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features several functional groups that may enhance its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetrahydroisoquinoline |
| Substituents | Acetyl group, chlorophenyl group, and oxazole ring |
| Potential Interactions | Neurotransmitter receptors and metabolic enzymes |
Pharmacological Applications
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticonvulsant Properties : Some tetrahydroisoquinoline derivatives have shown efficacy in animal models for seizure disorders.
- Anticancer Activity : Compounds in this class may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.
- Antioxidant Effects : The presence of oxazole rings can enhance radical scavenging activity.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets:
- Receptor Binding : Potential interactions with dopamine and serotonin receptors may contribute to its neuroactive properties.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the tetrahydroisoquinoline family:
-
Anticancer Activity Study :
- A study evaluated the inhibitory effects of tetrahydroisoquinoline derivatives on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
- The study highlighted the importance of functional group modifications in enhancing activity against specific cancer types.
-
Neuroprotective Effects :
- Research demonstrated that certain derivatives exhibited neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates.
Table of Biological Activities
| Activity Type | Related Compound | Observed Effect |
|---|---|---|
| Anticancer | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide | Significant cytotoxicity against MCF-7 cells |
| Anticonvulsant | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin) derivatives | Reduced seizure frequency in animal models |
| Antioxidant | Oxazole-containing analogs | Enhanced radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
